5-bromo-N-(tert-butyl)picolinamide
Description
Significance of Halogenated Picolinamides in Drug Discovery Research
The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—into a drug candidate's structure is a widely used strategy in medicinal chemistry. nih.govresearchgate.net For a long time, the primary consideration for using halogens was their steric and lipophilic effects. nih.gov However, it is now understood that halogens can form specific, stabilizing interactions with biological targets, most notably through halogen bonding. nih.gov This type of non-covalent interaction, where a covalently bonded halogen acts as a Lewis acid, can enhance the binding affinity and selectivity of a ligand for its target protein, a concept now intentionally used in rational drug design. nih.gov
Bromine, in particular, plays a significant role in modern pharmaceuticals. tethyschemical.com Brominated compounds are integral to the synthesis of a variety of medications and have been investigated for their potential in developing anticancer and antiviral drugs. tethyschemical.comazom.com The presence of a bromine atom can influence a molecule's pharmacokinetic and pharmacodynamic properties. In the context of picolinamides, halogenation can direct the assembly of molecules in crystal structures and is a key modification in the synthesis of compounds with potential biological activity, such as kinase inhibitors. nih.govnih.gov
Overview of 5-Bromo-N-(tert-butyl)picolinamide as a Distinctive Research Focus
This compound is a specific, halogenated derivative of the picolinamide (B142947) scaffold. Its structure combines the picolinamide core with a bromine atom at the 5-position of the pyridine (B92270) ring and a tert-butyl group attached to the amide nitrogen. This compound serves as a clear example of the chemical building blocks used in contemporary drug discovery research.
While extensive biological activity studies specifically focused on this compound are not widely detailed in published literature, its availability from chemical suppliers and its appearance as a reactant in synthetic chemistry literature indicate its role as a research intermediate. sigmaaldrich.com For example, it has been used as a starting material in the synthesis of more complex molecules. The specific combination of the brominated pyridine ring and the bulky tert-butyl group makes it a distinct chemical entity for synthetic exploration and a potential precursor for compounds with novel biological activities.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 5-bromo-N-(tert-butyl)-2-pyridinecarboxamide |
| Molecular Formula | C₁₀H₁₃BrN₂O |
| Molecular Weight | 257.13 g/mol |
| Physical Form | Solid |
| CAS Number | 647826-69-5 |
Data sourced from Sigma-Aldrich. sigmaaldrich.com
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Picolinamide |
| 5-(p-chlorophenoxy)-picolinamide |
| N-methylpicolinamide |
| Streptonigrin |
| Naproxen |
| Octyl methoxycinnamate |
| Bromoethane |
| Methyl bromide |
| Voriconazole |
| TAS-120 |
| PP1 |
| PP2 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-tert-butylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-10(2,3)13-9(14)8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHMSFDZSULBAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451387 | |
| Record name | 2-Pyridinecarboxamide, 5-bromo-N-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647826-69-5 | |
| Record name | 2-Pyridinecarboxamide, 5-bromo-N-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Bromo N Tert Butyl Picolinamide and Its Analogues
Established Synthetic Routes to 5-Bromo-N-(tert-butyl)picolinamide
The construction of this compound can be achieved through a few core strategies, primarily involving the formation of the amide bond and the halogenation of the pyridine (B92270) ring.
The most direct and common method for synthesizing this compound involves the amidation of a pre-halogenated precursor. This synthetic pathway leverages the commercial availability of 5-bromopicolinic acid (also known as 5-bromo-2-pyridinecarboxylic acid). fishersci.nofishersci.comchemicalbook.com The general two-step process is as follows:
Activation of the Carboxylic Acid : The carboxylic acid group of 5-bromopicolinic acid is first activated to make it more reactive towards nucleophilic attack. This is typically achieved by converting it into an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBT) can be used for a milder, direct amidation. fishersci.no
Amide Bond Formation : The activated acyl intermediate is then reacted with tert-butylamine (B42293) . The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon, leading to the formation of the stable N-(tert-butyl) amide bond and yielding the final product.
An alternative, though often less regioselective, approach involves the bromination of a pre-existing amide. In this route, N-(tert-butyl)picolinamide would be synthesized first from picolinic acid and tert-butylamine. Subsequently, an electrophilic bromination step is performed. Reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid can be used. wku.edu However, controlling the position of bromination on the electron-deficient pyridine ring can be challenging, potentially leading to a mixture of isomers. wku.edu
The introduction of substituents onto the pyridine ring is a key strategy in the synthesis of picolinamides. For this compound, this primarily concerns the introduction of the bromine atom at the C5 position.
Electrophilic aromatic substitution is the classical method for this functionalization. wku.edu The pyridine ring is inherently less reactive than benzene (B151609) towards electrophiles due to the electron-withdrawing nature of the ring nitrogen atom. However, the reaction is still feasible, and the directing effects of the existing carboxamide group at C2 influence the position of the incoming electrophile. The mechanism involves the generation of an electrophilic bromine species (e.g., Br⁺) which is attacked by the π-electrons of the pyridine ring, followed by the loss of a proton to restore aromaticity. youtube.com
More modern approaches to pyridine functionalization involve transition-metal-catalyzed C-H activation. In many cases, the picolinamide (B142947) functional group itself can act as an effective directing group, chelating to a metal center and directing functionalization to a specific C-H bond, such as the C3 position. sigmaaldrich.comyoutube.com While not the primary route to the 5-bromo derivative, this strategy is paramount for synthesizing other analogues.
Synthesis of Structurally Related Picolinamide Derivatives
The this compound scaffold is a versatile platform for generating libraries of related compounds. Modifications can be introduced at the amide nitrogen, at other positions on the pyridine ring, or by leveraging the bromine atom for cross-coupling reactions.
Table 1: Examples of Amines for Synthesis of N-Substituted Picolinamide Analogues
| Amine | Resulting N-Substituent |
|---|---|
| Aniline | -Phenyl |
| Cyclohexylamine | -Cyclohexyl |
| Benzylamine (B48309) | -Benzyl |
| Morpholine | -Morpholinyl |
| Methylamine | -Methyl |
Analogues with different substitution patterns on the pyridine ring can be synthesized primarily by using alternative starting materials. For instance, commercially available picolinic acids with substituents at the C3, C4, or C6 positions can be used in place of 5-bromopicolinic acid. These precursors can then undergo amidation with tert-butylamine to yield the corresponding picolinamide derivatives. This modular approach allows for the preparation of compounds with a wide range of electronic and steric properties on the pyridine core.
The carbon-bromine bond at the C5 position of this compound is an exceptionally useful synthetic handle for diversification using transition-metal-catalyzed cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Starting from the common 5-bromo intermediate, a multitude of derivatives can be accessed:
Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples the bromo-picolinamide with an organoboron reagent (boronic acid or boronic ester) to form a new carbon-carbon bond. It is widely used to introduce aryl, heteroaryl, or vinyl groups.
Hiyama Coupling : Involves the coupling of organosilanes with organic halides, catalyzed by palladium, offering another effective route to C-C bond formation.
Sonogashira Coupling : This reaction uses a palladium catalyst and a copper co-catalyst to couple the bromo-picolinamide with a terminal alkyne, providing access to alkynyl-substituted picolinamides.
Buchwald-Hartwig Amination : A palladium-catalyzed reaction that forms a carbon-nitrogen bond by coupling the bromo-picolinamide with a primary or secondary amine. This is a powerful method for introducing diverse amino substituents at the C5 position.
Heck Coupling : This reaction couples the aryl bromide with an alkene to introduce substituted vinyl groups onto the pyridine ring.
These catalytic methods transform this compound from a simple molecule into a versatile intermediate for the rapid assembly of complex molecular architectures.
Table 2: Diversification of this compound via Cross-Coupling Reactions
| Reaction Name | Catalyst System (Typical) | Coupling Partner | Bond Formed | Group Introduced at C5 |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(0) catalyst, Base | Aryl/Alkyl Boronic Acid | C-C | Aryl, Heteroaryl, Alkyl |
| Sonogashira | Pd(0) catalyst, Cu(I) co-catalyst, Base | Terminal Alkyne | C-C (sp) | Alkynyl |
| Buchwald-Hartwig | Pd(0) catalyst, Ligand, Base | Amine (R₂NH) | C-N | Amino |
| Hiyama | Pd(0) catalyst, Fluoride source | Organosilane | C-C | Aryl, Alkyl, Vinyl |
| Heck | Pd(0) catalyst, Base | Alkene | C-C (sp²) | Vinyl |
Compound List
Advanced Synthetic Techniques in Picolinamide Chemistry
The synthesis of picolinamides, including this compound, has evolved significantly with the advent of advanced techniques. These methods offer greater precision and efficiency compared to traditional approaches, enabling the creation of diverse derivatives.
C-H/N-H Functionalization Approaches in Picolinamide Synthesis
A groundbreaking advancement in organic synthesis is the direct functionalization of otherwise unreactive carbon-hydrogen (C-H) bonds. In the context of picolinamide chemistry, the picolinamide group itself serves as an effective directing group, guiding transition metal catalysts to specific C-H bonds for activation and subsequent bond formation. This strategy circumvents the need for pre-functionalized starting materials, thus streamlining synthetic routes.
Palladium-catalyzed reactions have been instrumental in this area. Researchers have developed a method for forming five- and six-membered heterocycles through a palladium-catalyzed C-H/N-H coupling mechanism. nih.gov This intramolecular amination employs a picolinamide directing group, a palladium acetate (B1210297) (Pd(OAc)₂) catalyst, and an oxidant like PhI(OAc)₂. nih.gov The process is effective for creating new C-N bonds at sp² and sp³ hybridized carbon centers, leading to the synthesis of important heterocyclic structures like pyrrolidines and indolines. nih.gov
For instance, the cyclization of picolinamide derivatives of 2,2-diphenylethylamine (B1585070) using this method yields 3-phenylindoline in good yields. nih.gov Similarly, copper-catalyzed systems have been developed for C(sp³)-H/N-H cross-dehydrogenative coupling, demonstrating the versatility of the picolinamide directing group in different catalytic cycles. researchgate.net
A notable application is the synthesis of phenanthridines, which is achieved through a sequential, palladium-catalyzed C-H functionalization process starting from benzylamine and aryl iodide precursors. nih.gov The picolinamide-directed strategy first facilitates an ortho-arylation of the benzyl (B1604629) group, followed by an intramolecular C-H amination to form a dihydrophenanthridine intermediate, which is then oxidized to the final phenanthridine (B189435) product. nih.gov
Table 1: Catalytic Systems for Picolinamide-Directed C-H/N-H Functionalization
| Catalyst System | Reagents/Conditions | Type of Functionalization | Resulting Structure | Reference |
|---|---|---|---|---|
| Palladium (Pd) | Pd(OAc)₂, PhI(OAc)₂, Toluene, 80–120 °C | Intramolecular C-H/N-H Coupling | Pyrrolidines, Indolines | nih.gov |
| Palladium (Pd) | Pd(OAc)₂, Aryl Iodide, then PhI(OAc)₂ | Sequential C-H Arylation and Amination | Phenanthridines | nih.gov |
| Copper (Cu) | Copper Catalyst | Cross-Dehydrogenative C(sp³)-H/N-H Coupling | N-Alkylated Picolinamides | researchgate.net |
Microwave-Assisted Synthesis for Efficient Picolinamide Derivatization
Microwave-assisted synthesis (MAS) has emerged as a powerful tool in chemical synthesis, offering significant advantages over conventional heating methods. ntnu.no By using microwave irradiation, chemical reactions can be accelerated dramatically, leading to substantially reduced reaction times, often from hours to minutes. ntnu.noresearchgate.net This technique is characterized by rapid and uniform heating, which can lead to increased product yields and improved purity profiles. ntnu.noyoutube.com
In the realm of heterocyclic chemistry relevant to picolinamides, MAS has been successfully applied to streamline the development of complex molecules. A prime example is the synthesis of pomalidomide (B1683931) building blocks, which are structurally related to picolinamides. nih.gov Researchers optimized a microwave-assisted synthesis that produces high yields of these building blocks within 15 minutes, a significant improvement over traditional overnight reactions that rely on oil bath heating. nih.gov This rapid and efficient method accelerates the development of derivatives for various applications. nih.gov
Furthermore, microwave irradiation facilitates one-pot, multi-component reactions for constructing heterocyclic systems. For example, a metal-free, three-component reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines under microwave conditions yields a variety of 2,3-disubstituted imidazo[1,2-a]pyridines in good to very good yields. rsc.org The key benefits of this approach are the short reaction times and the absence of harmful by-products. rsc.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pomalidomide Building Blocks
| Synthesis Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAS) | Reference |
|---|---|---|---|
| Reaction Time | Overnight | ~15 minutes | nih.gov |
| Yield | Standard | High (at least 14% increase at gram scale) | nih.gov |
| Purification | Often Required | No purification needed in some cases | nih.gov |
| Efficiency | Lower | Significantly higher | nih.gov |
Strategies for Constructing Polycyclic and Fused Heterocyclic Picolinamide Systems
The construction of polycyclic and fused heterocyclic scaffolds containing a picolinamide moiety is of significant interest due to the prevalence of such structures in pharmacologically active compounds. Advanced synthetic strategies have been developed to build these complex molecular architectures efficiently.
One powerful strategy involves leveraging the picolinamide group as a directing element in intramolecular cyclization reactions. As previously mentioned, palladium-catalyzed C-H/N-H coupling can be used to form fused ring systems like indolines. nih.gov This method demonstrates the direct use of the picolinamide backbone in constructing an adjacent heterocyclic ring.
A more elaborate strategy is the sequential C-H functionalization approach used to synthesize phenanthridines. nih.gov This multi-step process, performed in a controlled sequence, builds a complex polycyclic system by forming key carbon-carbon and carbon-nitrogen bonds around the picolinamide core. The initial intermolecular arylation is followed by a palladium-catalyzed intramolecular C-H amination, which forges the final ring of the phenanthridine system. nih.gov
Another innovative approach for creating fused-pyridine heterocyclic scaffolds involves a Bischler-Napieralski-type cyclization. nih.gov This method uses 3-amino-2-arylthiopyridines and carboxylic acids, which react in the presence of a Lewis acid to form tricyclic pyridobenzothiazepines. These intermediates can then be converted through a sequence of sulfur oxidation and sulfoxide (B87167) extrusion to yield benzonaphthyridines, a class of fused polycyclic heteroaromatics. nih.gov While not starting directly with a pre-formed picolinamide, this strategy highlights a versatile route to fused pyridine systems, which are structurally analogous to picolinamide derivatives. nih.gov
Table 3: Synthetic Strategies for Polycyclic and Fused Picolinamide Systems
| Strategy | Key Reaction | Resulting Heterocyclic System | Starting Material/Core | Reference |
|---|---|---|---|---|
| Intramolecular C-H/N-H Coupling | Palladium-catalyzed cyclization | Indolines, Pyrrolidines | Picolinamide derivatives | nih.gov |
| Sequential C-H Functionalization | Pd-catalyzed arylation followed by C-H amination | Phenanthridines | Benzylpicolinamides | nih.gov |
| Bischler-Napieralski Cyclization | Lewis acid-promoted cyclization and sulfoxide extrusion | Benzonaphthyridines | 3-Amino-2-arylthiopyridines | nih.gov |
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H and ¹³C NMR Spectral Analysis of 5-Bromo-N-(tert-butyl)picolinamide
A complete assignment of the proton (¹H) and carbon-13 (¹³C) NMR spectra is the first step in the structural elucidation of this compound.
¹H NMR Spectroscopy : The ¹H NMR spectrum would be expected to show distinct signals for the protons of the picolinamide (B142947) ring and the tert-butyl group. The aromatic protons on the pyridine (B92270) ring would appear as distinct multiplets in the downfield region, with their chemical shifts and coupling constants providing information about their relative positions. The nine equivalent protons of the tert-butyl group would give rise to a characteristic singlet in the upfield region. The amide proton (N-H) would likely appear as a broad singlet, and its chemical shift could be solvent-dependent.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. This would include the carbon atoms of the pyridine ring, the carbonyl carbon of the amide group, and the quaternary and methyl carbons of the tert-butyl group. The chemical shifts of the carbon atoms in the pyridine ring would be influenced by the positions of the bromo and N-(tert-butyl)carboxamide substituents.
A detailed analysis of the chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) from both ¹H and ¹³C NMR spectra would be required for a preliminary assignment of the structure. However, specific spectral data for this compound are not currently available in the reviewed scientific literature.
Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound
The following table is a prediction of the expected NMR data. Actual experimental values are not available in the literature.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H3 | ~8.0-8.2 | ~125-130 |
| Pyridine-H4 | ~7.8-8.0 | ~140-145 |
| Pyridine-H6 | ~8.5-8.7 | ~150-155 |
| Amide-NH | ~7.5-8.5 (broad) | - |
| tert-Butyl-H | ~1.4-1.6 | ~28-30 (CH₃) |
| Carbonyl-C | - | ~165-170 |
| Pyridine-C2 | - | ~150-155 |
| Pyridine-C5 | - | ~120-125 |
| tert-Butyl-C | - | ~50-55 (quaternary) |
Two-Dimensional NMR Techniques (COSY, HSQC, NOESY) for Elucidating Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to understand the spatial arrangement of the molecule, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment would show correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the different fragments of the molecule, such as the connection between the pyridine ring, the carbonyl group, and the tert-butyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment would identify protons that are close to each other in space, even if they are not directly bonded. This would be particularly useful for confirming the conformation of the molecule, for instance, the spatial relationship between the tert-butyl group and the pyridine ring.
A comprehensive analysis using these 2D NMR techniques would provide a complete and unambiguous structural assignment of this compound in solution. Regrettably, no such 2D NMR data has been reported for this specific compound in the searched scientific databases.
High-Resolution Mass Spectrometry for Molecular Composition Verification
High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of this compound, which is expected to be C₁₀H₁₃BrN₂O. The experimental mass-to-charge ratio (m/z) would be compared to the calculated theoretical value, with a very small mass error providing strong evidence for the correct molecular formula. The isotopic pattern resulting from the presence of the bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance) would also serve as a characteristic signature in the mass spectrum. Despite its importance for molecular formula confirmation, published HRMS data for this compound could not be located.
X-ray Crystallography for Three-Dimensional Structure Determination
Crystal Structure Analysis and Molecular Conformation of this compound
A successful single-crystal X-ray diffraction experiment would yield a detailed crystal structure of this compound. This analysis would confirm the connectivity of the atoms and provide precise measurements of all bond lengths and angles. Furthermore, it would reveal the preferred conformation of the molecule in the solid state, including the dihedral angle between the pyridine ring and the amide plane, as well as the orientation of the tert-butyl group.
Investigation of Supramolecular Assembly and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Beyond the structure of a single molecule, X-ray crystallography provides invaluable insights into how molecules are arranged in the crystal lattice. This includes the identification and characterization of intermolecular interactions that govern the supramolecular assembly. For this compound, potential intermolecular interactions could include:
Hydrogen Bonding : The amide N-H group can act as a hydrogen bond donor, and the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors. These interactions could lead to the formation of one-dimensional chains or more complex two- or three-dimensional networks.
π-π Stacking : The electron-deficient pyridine rings could engage in π-π stacking interactions, further stabilizing the crystal packing.
Halogen Bonding : The bromine atom could participate in halogen bonding interactions with other electronegative atoms.
Understanding these non-covalent interactions is crucial for comprehending the solid-state properties of the compound. However, a search of crystallographic databases indicates that the crystal structure of this compound has not yet been determined and reported.
Analysis of Chiral Features and Absolute Configuration through X-ray Diffraction
A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield any specific single-crystal X-ray diffraction data for this compound. The InChIKey associated with this compound, CSHMSFDZSULBAW-UHFFFAOYSA-N, which serves as a unique structural identifier, also did not correspond to any published crystal structures.
Therefore, a detailed analysis of the crystal packing, intermolecular interactions, and the precise determination of bond lengths and angles for this compound based on experimental X-ray diffraction is not possible at this time. The molecule itself does not possess a chiral center; thus, an analysis of its absolute configuration is not applicable.
While general principles of X-ray crystallography allow for the detailed structural characterization of crystalline solids, the absence of specific experimental data for this compound precludes the generation of a data table with crystallographic parameters or a detailed discussion of its three-dimensional structure in the solid state. Further research involving the successful crystallization of this compound and subsequent X-ray diffraction analysis would be required to provide such insights.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. core.ac.ukbsu.by These methods provide a detailed understanding of the electron distribution and its influence on molecular reactivity and intermolecular interactions.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
For 5-bromo-N-(tert-butyl)picolinamide, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the amide nitrogen, while the LUMO would likely be distributed over the pyridine ring, influenced by the electron-withdrawing bromine atom. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity.
Table 1: Illustrative Global Reactivity Descriptors for this compound
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity to accept electrons. |
Note: The values in this table are for illustrative purposes and would be determined through specific quantum chemical calculations.
The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions. researchgate.netnih.govmdpi.com The MESP map displays the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack and can act as hydrogen bond acceptors. Conversely, regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.
In the case of this compound, the MESP analysis would likely reveal negative potential around the pyridine nitrogen and the carbonyl oxygen of the amide group, highlighting these as primary sites for hydrogen bonding interactions. A region of positive potential, or a "σ-hole," may be observed on the bromine atom, enabling it to participate in halogen bonding. nih.gov Understanding the MESP is critical for predicting how the molecule will orient itself within a protein's binding pocket.
Molecular Dynamics Simulations for Conformational Landscapes of Picolinamide (B142947) Analogues
Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. mdpi.comnih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule, revealing its preferred shapes and flexibility.
Structure-Based Drug Design (SBDD) Applications in Picolinamide Research
Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize ligands. purdue.edurowansci.com This approach is widely used in the development of picolinamide-based inhibitors for various targets, such as enzymes and receptors.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. chemrevlett.comnih.govyoutube.com For this compound, docking studies would be performed against the three-dimensional structure of a specific protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them. nih.govmdpi.com
The results of a docking study can predict key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues. nih.gov For instance, the pyridine nitrogen and carbonyl oxygen of this compound are likely to form hydrogen bonds with donor residues in the binding pocket. The tert-butyl group would likely engage in hydrophobic interactions, while the bromo-substituted pyridine ring could participate in π-stacking or halogen bonding. Following docking, binding free energy calculations can be performed to provide a more accurate estimation of the ligand's affinity for the target.
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnumberanalytics.comdovepress.comnih.gov A pharmacophore model can be generated based on a set of known active ligands (ligand-based) or from the structure of a ligand-protein complex (structure-based). nih.gov
For a series of active picolinamide analogues, a pharmacophore model might include features such as a hydrogen bond acceptor (the pyridine nitrogen and carbonyl oxygen), a hydrophobic group (the tert-butyl moiety), and an aromatic ring. This model can then be used as a 3D query to screen large compound libraries to identify novel molecules with the desired structural features and a high probability of being active. nih.gov
Biological Activity and Pharmacological Research Preclinical Focus
Anticancer Potential and Underlying Mechanisms of Action
The exploration of 5-bromo-N-(tert-butyl)picolinamide in the context of oncology is in its nascent stages. While direct and detailed studies on this compound are limited, the investigation of structurally related brominated compounds and picolinamide (B142947) derivatives offers some preliminary insights into its potential anticancer effects.
Studies on Apoptosis Induction in Cancer Cell Lines
The ability to induce apoptosis, or programmed cell death, in cancer cells is a key characteristic of many effective anticancer agents. Research on picolinamide-related compounds has shown that they can induce apoptosis in various cancer cell lines. For example, picolinic acid and its derivatives have been reported to trigger DNA fragmentation and apoptosis in HL-60 human promyelocytic leukemia cells. nih.gov One study on a novel picolinic acid derivative demonstrated its ability to induce apoptosis in human non-small cell lung cancer cells (A549) by activating caspases 3, 4, and 9. pensoft.net
However, specific data on the apoptotic-inducing capabilities of this compound are not yet available. To understand its potential in this area, dedicated studies evaluating its effect on various cancer cell lines are necessary. A hypothetical data table for such a study is presented below to illustrate the type of data that would be generated.
Hypothetical Data Table: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | Data not available |
| PC-3 | Prostate Cancer | Data not available |
| A549 | Lung Cancer | Data not available |
| HCT116 | Colon Cancer | Data not available |
Modulation of Cellular Signaling Pathways
The anticancer activity of a compound is often linked to its ability to interfere with specific cellular signaling pathways that control cell growth, proliferation, and survival. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of these processes and is often dysregulated in cancer. nih.gov Inhibition of the NF-κB pathway is a key therapeutic strategy in cancer research. nih.govmdpi.com
While there is no direct evidence of this compound modulating specific signaling pathways, research on other picolinamide derivatives and brominated compounds suggests this as a potential mechanism of action. Future studies should investigate the effect of this compound on key signaling molecules within pathways like NF-κB to elucidate its potential anticancer mechanisms.
Anti-inflammatory Effects and Immunomodulatory Investigations
The potential anti-inflammatory and immunomodulatory properties of this compound represent another area of active, yet early-stage, research. The focus of these investigations is on the compound's ability to modulate inflammatory pathways and inhibit the production of pro-inflammatory signaling molecules.
Mechanistic Studies on the Modulation of Inflammatory Pathways
Inflammation is a complex biological response involving various cellular pathways, with the NF-κB pathway playing a central role. nih.gov The activation of NF-κB leads to the transcription of numerous genes involved in the inflammatory response. nih.gov Therefore, compounds that can inhibit the NF-κB pathway are considered to have significant anti-inflammatory potential. nih.govnih.gov
Specific mechanistic studies on how this compound modulates inflammatory pathways are currently lacking. Future research should aim to determine if this compound can inhibit key components of the NF-κB signaling cascade, such as the phosphorylation and degradation of IκBα or the nuclear translocation of NF-κB subunits.
Research into the Inhibition of Pro-inflammatory Cytokine Production
Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), are key mediators of inflammation. The inhibition of their production is a major goal in the development of new anti-inflammatory drugs.
While direct evidence for this compound is not available, the broader class of picolinamide derivatives has been investigated for its immunomodulatory effects. For instance, picolinic acid has been identified as an activator of macrophage pro-inflammatory functions. pensoft.net However, the effect of the N-tert-butyl and 5-bromo substitutions on this activity is unknown. To ascertain the anti-inflammatory potential of this compound, it is crucial to conduct studies that measure its effect on the production of key pro-inflammatory cytokines in relevant cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages.
Hypothetical Data Table: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Cytokine | Concentration of Compound (µM) | Inhibition (%) |
|---|---|---|
| TNF-α | Data not available | Data not available |
| IL-6 | Data not available | Data not available |
Enzyme Inhibition and Receptor Modulation Studies
Identification and Characterization of Specific Molecular Targets (e.g., Sec14p, mGlu5, Btk)
Research into the molecular targets of this compound and its close analogs has predominantly identified the metabotropic glutamate (B1630785) receptor 5 (mGlu5) as a key site of action. Picolinamide-based structures are recognized as positive allosteric modulators (PAMs) of mGlu5. These PAMs bind to a site on the receptor distinct from the endogenous ligand (glutamate) binding site, enhancing the receptor's response to glutamate. The modulation of mGlu5 is a significant area of interest for therapeutic intervention in central nervous system (CNS) disorders, including schizophrenia and cognitive deficits. researchgate.netnih.govnih.gov
A study on a closely related analog, N-(tert-butyl)-5-((3-fluorophenyl)ethynyl)picolinamide, confirmed its role as an mGlu5 PAM. This highlights the importance of the picolinamide scaffold for this activity. The investigation into this and other similar compounds aims to develop treatments that can address the multiple symptom domains of complex psychiatric disorders. researchgate.net
In contrast, a thorough review of the available scientific literature did not yield any evidence of significant interaction between this compound or its close picolinamide analogs and the molecular targets Sec14p or Bruton's tyrosine kinase (Btk) . The research focus for this chemical class appears to be strongly oriented towards glutamate receptor modulation.
Comprehensive Structure-Activity Relationships (SAR) for Target Binding and Potency
The structure-activity relationship (SAR) studies of picolinamide derivatives as mGlu5 modulators have provided valuable insights into the chemical features that govern their potency and efficacy. The general structure of these modulators consists of a central aromatic ring (the picolinamide core) with various substituents.
For the picolinamide series of mGlu5 PAMs, the following SAR observations have been noted:
Picolinamide Core : The picolinamide structure itself is a key pharmacophore for mGlu5 PAM activity.
N-tert-butyl group : The tert-butyl group attached to the amide nitrogen is a common feature in this class of compounds and is believed to contribute to the appropriate conformation for receptor binding.
A study investigating a series of picolinamide derivatives as acetylcholinesterase inhibitors also highlighted the importance of the substitution pattern on the pyridine (B92270) ring for biological activity, further underscoring the chemical tractability of this scaffold. tandfonline.comresearchgate.net
| Structural Feature | Impact on mGlu5 PAM Activity |
| Picolinamide Core | Essential pharmacophore for activity |
| Substitution at 5-position | Critical for potency; halogen substitution can be favorable |
| N-tert-butyl Amide | Likely contributes to optimal binding conformation |
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Research
Metabolic Stability Profiling in Liver Microsomes and Hepatocytes
The metabolic stability of a drug candidate is a crucial parameter in preclinical development, as it influences its half-life and bioavailability. Such studies are typically conducted using liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism.
Standard assays for metabolic stability involve incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. The results are typically reported as in vitro half-life (t½) and intrinsic clearance (CLint).
Biotransformation Pathway Elucidation for Picolinamide Analogues
Biotransformation is the process by which a drug is chemically modified in the body, typically leading to more water-soluble and easily excretable metabolites. This process is generally divided into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. nih.gov
For picolinamide analogues, several biotransformation pathways can be anticipated:
Phase I Metabolism :
Oxidation : The pyridine ring is susceptible to oxidation. Hydroxylation of the ring is a common metabolic pathway.
Dealkylation : The N-tert-butyl group could potentially undergo dealkylation, although this is generally a slower process for tertiary butyl groups compared to smaller alkyl groups.
Phase II Metabolism :
Glucuronidation : If a hydroxylated metabolite is formed in Phase I, it can be subsequently conjugated with glucuronic acid to form a glucuronide, a highly water-soluble conjugate that is readily excreted. hyphadiscovery.com
Studies on the metabolism of other picolinamide-containing compounds have shown that a combination of these pathways is often involved. researchgate.net The precise metabolites formed from this compound would need to be identified through dedicated in vitro and in vivo studies.
Preclinical Efficacy Studies in Relevant Disease Models (excluding human clinical trials)
The preclinical efficacy of mGlu5 positive allosteric modulators has been demonstrated in various animal models of CNS disorders, providing a strong rationale for the development of compounds like this compound.
Given that mGlu5 PAMs are being investigated for schizophrenia, relevant preclinical models include:
Amphetamine-induced hyperlocomotion : This model is used to assess the potential antipsychotic activity of a compound. mGlu5 PAMs have been shown to reverse the hyperactivity induced by amphetamine, suggesting efficacy against the positive symptoms of schizophrenia. nih.gov
Cognitive models : To evaluate potential efficacy against the cognitive deficits associated with schizophrenia, models such as the novel object recognition test and contextual fear conditioning are employed. mGlu5 PAMs have demonstrated the ability to improve performance in these models, indicating a potential to enhance cognitive function. nih.gov
While specific preclinical efficacy data for this compound is not published, the consistent findings with other mGlu5 PAMs in these well-established models suggest that it would likely exhibit similar activity if it possesses a favorable pharmacokinetic and potency profile.
Medicinal Chemistry and Drug Discovery Implications
Lead Identification and Optimization Strategies for Picolinamide (B142947) Compounds
Lead identification involves screening large libraries of compounds to find molecules, or "hits," that exhibit a desired biological activity against a specific target. acs.org Once a lead compound is identified, the optimization phase begins, focusing on refining its chemical structure to improve its drug-like properties. mdpi.com This can involve modifying functional groups to enhance potency, selectivity, metabolic stability, and solubility while minimizing toxicity. researchgate.netmdpi.com
For picolinamide compounds, these strategies have been successfully applied to develop agents with diverse therapeutic applications, including antibacterial and anticancer properties. A key aspect of optimization is establishing a clear Structure-Activity Relationship (SAR), which defines how specific structural modifications influence the compound's biological activity. researchgate.net
Rational drug design utilizes the understanding of a biological target's structure and mechanism to design molecules that can interact with it effectively. This approach has been instrumental in creating novel picolinamide analogues with superior characteristics.
A notable example is the development of picolinamide-based antibacterials that are highly selective for Clostridioides difficile. mdpi.com Starting from an isonicotinamide (B137802) that was active against both MRSA and C. difficile, researchers performed structural modifications to the picolinamide core. By repositioning a nitrogen atom and altering substituents, they developed compound 87 (a constitutional isomer of the original hit), which demonstrated over 1000-fold selectivity for C. difficile over other bacteria. mdpi.com This exquisite selectivity is crucial for treating C. difficile infections while preserving the natural gut microbiota. mdpi.com
In the realm of oncology, picolinamide derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov Researchers synthesized two series of picolinamide derivatives incorporating (thio)urea and dithiocarbamate (B8719985) moieties. nih.gov This rational design led to the identification of compounds with potent VEGFR-2 inhibitory activity, with some analogues showing significantly greater potency than the reference drug, sorafenib. nih.gov Certain compounds also exhibited broad anti-tumor activity against various resistant human cancer cell lines. nih.gov
Table 1: Research Findings on Picolinamide Analogues
| Compound Type | Target | Key Optimization Strategy | Resulting Enhancement | Reference |
|---|---|---|---|---|
| Picolinamide Analogue (e.g., Compound 87) | Bacterial target in C. difficile | Positional isomerization of the pyridine (B92270) nitrogen | >1000-fold increase in selectivity for C. difficile | mdpi.com |
| Picolinamide-(thio)urea Derivatives (e.g., Compound 9a) | VEGFR-2 Kinase | Addition of (thio)urea and dithiocarbamate moieties | Potent inhibitory activity (IC50 = 27 nM) against VEGFR-2 | nih.gov |
The tert-butyl group is a common feature in drug candidates due to its steric bulk, which can confer potency by occupying specific hydrophobic pockets in target proteins. However, it is often susceptible to metabolic oxidation by cytochrome P450 enzymes, leading to rapid clearance and poor pharmacokinetic profiles. nih.gov Bioisosteric replacement is a strategy used to swap a functional group, like the tert-butyl moiety, with another group that has similar physical or chemical properties but improved metabolic stability. nih.gov
Several bioisosteres for the tert-butyl group have been explored to mitigate its metabolic liabilities:
Trifluoromethylcyclopropyl and Trifluoromethylcyclobutyl Groups : These groups serve as effective mimics of the tert-butyl group's size and non-polar character. nih.govacs.org By replacing hydrogen atoms with fluorine and increasing the s-character of the remaining C-H bonds, these replacements can block metabolic oxidation. nih.gov For example, replacing a tert-butyl group with a trifluoromethylcyclopropyl group has been shown to consistently increase metabolic stability both in vitro and in vivo. nih.govacs.org
Oxetane (B1205548) Groups : The trifluoromethyl oxetane group has also been evaluated as a tert-butyl isostere. nih.gov This replacement can lead to decreased lipophilicity and improved metabolic stability compared to the corresponding tert-butyl analogue. nih.gov
Other Fluorinated Groups : The introduction of fluorine into the tert-butyl group itself can also enhance metabolic stability due to the strength of the C-F bond, which is resistant to cleavage. nih.gov
Table 2: Comparison of tert-Butyl Group and Its Bioisosteres
| Group | Key Feature | Impact on Metabolic Stability | Reference |
|---|---|---|---|
| tert-Butyl | Bulky, non-polar | Often susceptible to oxidation | nih.gov |
| Trifluoromethylcyclopropyl | Mimics size and character, C-F bonds | Increased metabolic stability | nih.govacs.org |
| Trifluoromethylcyclobutyl | Slightly larger, increased lipophilicity | Enhanced resistance to metabolic clearance in some cases | acs.org |
| Trifluoromethyl Oxetane | Decreased lipophilicity | Improved metabolic stability | nih.gov |
Development and Application of 5-Bromo-N-(tert-butyl)picolinamide as Chemical Probes for Biological Research
Chemical probes are small molecules designed to selectively bind to and modulate a specific biological target, enabling the study of its function in complex biological systems. nih.govacs.org An ideal probe is potent, selective, and cell-penetrant, often featuring a "handle" for detection or purification. nih.gov While there is no direct published research on this compound being used as a chemical probe, its structure contains key features that make it a valuable precursor for the synthesis of such tools.
The picolinamide scaffold itself can be tailored to bind to various biological targets, as seen in its application against bacterial and cancer-related proteins. mdpi.comnih.gov The bromine atom on the pyridine ring is a particularly important feature, serving as a versatile synthetic handle. nih.gov This allows for further chemical modifications, such as:
Radiolabeling for PET Imaging : The bromine atom can be replaced with a positron-emitting isotope, such as Fluorine-18 (¹⁸F), to create a probe for Positron Emission Tomography (PET). acs.org This exact strategy has been used to develop ¹⁸F-labeled picolinamide probes for imaging melanoma, where the bromopicolinamide derivative was the direct precursor for the radiofluorination reaction. acs.org Such probes allow for the non-invasive detection and monitoring of diseases in vivo. mdpi.comnih.gov
Fragment-Based Drug Discovery : In fragment-based approaches, the bromine atom can act as a vector for extending the molecule to engage with other parts of the target protein, thereby increasing potency and selectivity. nih.gov In the development of probes for bromodomains, a bromine atom on a core scaffold was strategically replaced with larger substituents to achieve these goals. nih.gov
Therefore, this compound represents an ideal starting material for developing sophisticated chemical probes to investigate a wide range of biological processes and validate new drug targets.
Future Directions and Therapeutic Potential of Picolinamide-Based Compounds
The demonstrated success in optimizing picolinamide derivatives against challenging targets like C. difficile and VEGFR-2 highlights the significant therapeutic potential of this compound class. mdpi.comnih.gov Future research is likely to expand into several key areas:
Infectious Diseases : The high selectivity achieved with picolinamide antibacterials suggests that this scaffold could be used to develop other narrow-spectrum antibiotics that target specific pathogens without disrupting the patient's microbiome. mdpi.com This is a critical goal in the fight against antimicrobial resistance.
Oncology : The potent activity of picolinamide derivatives against kinases like VEGFR-2 opens the door to developing inhibitors for other kinases implicated in cancer and other diseases. nih.gov Multi-kinase inhibitors based on this scaffold could also be explored. nih.gov
Neurological Disorders : Picolinamide derivatives have been developed as PET radioligands for brain targets such as the metabotropic glutamate (B1630785) receptor 4 (mGlu4), which is implicated in Parkinson's disease. nih.gov This indicates a potential for developing both diagnostic tools and therapeutic agents for neurological conditions.
Inflammation and Epigenetics : As research uncovers new roles for targets like bromodomains in inflammation and cancer, picolinamide-based probes and inhibitors could become valuable tools for studying these processes and developing new treatments. nih.govnih.gov
The versatility of the picolinamide scaffold, combined with established strategies for its modification and optimization, ensures that it will remain a compound class of high interest in medicinal chemistry and drug discovery for the foreseeable future.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
